N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a butoxyphenyl group attached to an acetamide moiety, with a pyridin-2-ylsulfanyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(3-butoxyphenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C17H20N2O2S/c1-2-3-11-21-15-8-6-7-14(12-15)19-16(20)13-22-17-9-4-5-10-18-17/h4-10,12H,2-3,11,13H2,1H3,(H,19,20) |
InChI Key |
LZUSHEZPEFGYHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 3-butoxyaniline with 2-chloropyridine-1-sulfanylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:
N-(3-butoxyphenyl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether instead of a sulfanyl group.
N-(3-butoxyphenyl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.
N-(3-butoxyphenyl)-2-(pyridin-2-ylamino)acetamide: Features an amino group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
